
(E)-Oct-2-enal-d2 chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (E)-Oct-2-enal-d2

Cat. No.: B15562528 Get Quote

Technical Guide: (E)-Oct-2-enal-d2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (E)-Oct-
2-enal-d2, also known as [2,3-²H₂]-(E)-2-Octenal. Due to the limited availability of direct

experimental data for the deuterated form, this document leverages extensive information on

its non-deuterated analogue, (E)-Oct-2-enal, to infer and present the expected properties of the

d2 variant. All data pertaining specifically to the deuterated compound are noted as such.

Chemical and Physical Properties
(E)-Oct-2-enal-d2 is the deuterated isotopologue of (E)-Oct-2-enal, with two deuterium atoms

located at the C2 and C3 positions of the octenal backbone. This targeted deuteration makes it

a valuable internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. The physical

and chemical properties are expected to be very similar to the non-deuterated compound, with

a key difference in molecular weight.

Table 1: Physical and Chemical Properties
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Property (E)-Oct-2-enal (E)-Oct-2-enal-d2 Data Source

Molecular Formula C₈H₁₄O C₈H₁₂D₂O [1]

Molecular Weight 126.20 g/mol 128.21 g/mol [1]

Appearance
Colorless to slightly

yellow liquid

Expected to be a

colorless to slightly

yellow liquid

[2]

Odor
Fatty, green,

cucumber-like

Expected to have a

similar odor profile
[3]

Boiling Point 84-86 °C at 19 mmHg

Expected to be similar

to the non-deuterated

form

[2][3]

Density 0.846 g/mL at 25 °C

Expected to be slightly

higher than the non-

deuterated form

[2][3]

Refractive Index

(n²⁰/D)
1.450

Expected to be similar

to the non-deuterated

form

[2]

Solubility

Insoluble in water;

soluble in alcohol and

fixed oils

Expected to have

similar solubility
[2][3]

Spectroscopic Data
Direct experimental spectra for (E)-Oct-2-enal-d2 are not readily available in the public

domain. However, based on the known spectra of (E)-Oct-2-enal and the principles of NMR

and Mass Spectrometry, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (E)-Oct-2-enal-d2 would show significant differences compared to

the non-deuterated compound, primarily the absence of signals corresponding to the vinylic
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protons at C2 and C3. The remaining signals for the aldehyde proton and the alkyl chain would

be present.

Table 2: Predicted ¹H NMR Spectral Data for (E)-Oct-2-enal-d2 in CDCl₃

Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

H1 (Aldehyde) ~9.5 d ~7.8

H4 ~2.2-2.3 m

H5, H6, H7 ~1.3-1.5 m

H8 ~0.9 t ~7.0

Table 3: ¹H NMR Spectral Data for (E)-Oct-2-enal in CDCl₃

Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

H1 (Aldehyde) 9.50 d 7.8

H3 6.84 dt 15.6, 6.9

H2 6.11 ddt 15.6, 7.8, 1.5

H4 2.29 qd 7.3, 1.5

H5 1.48 sextet 7.4

H6, H7 1.32 m

H8 0.90 t 7.1

Mass Spectrometry (MS)
The electron ionization mass spectrum of (E)-Oct-2-enal-d2 is expected to show a molecular

ion peak (M⁺) at m/z 128, which is two mass units higher than that of the non-deuterated

compound (m/z 126)[4]. The fragmentation pattern would be similar, with key fragments

showing a +2 Da shift if they retain the C2-C3 bond.
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Table 4: Predicted and Known Mass Spectrometry Data

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

(E)-Oct-2-enal 126 111, 97, 83, 69, 55, 41

(E)-Oct-2-enal-d2 (Predicted) 128 113, 99, 85, 71, 57, 43

Experimental Protocols
A detailed experimental protocol for the synthesis of (E)-Oct-2-enal-d2 is not explicitly available

in the reviewed literature. However, a plausible synthetic route can be devised based on

established methods for the synthesis of α,β-unsaturated aldehydes and deuteration

techniques.

Proposed Synthesis of (E)-Oct-2-enal-d2
A potential route for the synthesis of [2,3-²H₂]-(E)-2-Octenal could involve the deuteration of a

suitable precursor like 2-octynal.

Reaction Scheme:

Starting Material: 1-Heptyne

Step 1: Lithiation and reaction with paraformaldehyde: 1-Heptyne is treated with a strong

base like n-butyllithium to form the lithium acetylide, which is then reacted with

paraformaldehyde to yield oct-2-yn-1-ol.

Step 2: Oxidation: The propargylic alcohol is oxidized to the corresponding aldehyde, 2-

octynal, using an oxidizing agent such as manganese dioxide (MnO₂).

Step 3: Deuteration: The 2-octynal is then subjected to a stereoselective reduction using a

deuterium source. A common method for the syn-addition of deuterium across a triple bond

to form a (Z)-alkene involves the use of Lindlar's catalyst (palladium on calcium carbonate,

poisoned with lead acetate and quinoline) with deuterium gas (D₂). To obtain the (E)-isomer,

a dissolving metal reduction using sodium in liquid ammonia with a deuterium source like

D₂O could be employed.
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Detailed Hypothetical Protocol:

Materials: 1-Heptyne, n-butyllithium, paraformaldehyde, manganese dioxide, sodium metal,

liquid ammonia, deuterium oxide (D₂O), diethyl ether, pentane, standard workup reagents.

Procedure:

To a solution of 1-heptyne in dry diethyl ether at 0 °C, add n-butyllithium dropwise and stir

for 1 hour.

Add dry paraformaldehyde in portions and allow the reaction to warm to room temperature

and stir overnight.

Quench the reaction with saturated ammonium chloride solution and extract the product

with diethyl ether. Dry the organic layer and concentrate to obtain oct-2-yn-1-ol.

Dissolve the oct-2-yn-1-ol in a suitable solvent like pentane and add activated manganese

dioxide. Stir the mixture at room temperature until the starting material is consumed

(monitored by TLC).

Filter off the MnO₂ and concentrate the filtrate to yield 2-octynal.

In a flask cooled to -78 °C, condense ammonia gas. Add sodium metal in small pieces

until a persistent blue color is obtained.

Add the 2-octynal dropwise to the sodium-ammonia solution.

After the reaction is complete, quench carefully with D₂O.

Allow the ammonia to evaporate, and then perform an aqueous workup to isolate the

crude (E)-Oct-2-enal-d2.

Purify the product by column chromatography or distillation.

Note: This is a proposed synthesis and would require optimization of reaction conditions.

Biological Activity and Signaling Pathways
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There is no specific information available regarding the biological activity or signaling pathways

of (E)-Oct-2-enal-d2. The biological effects are presumed to be similar to those of its non-

deuterated counterpart. The primary application of the deuterated form is as an internal

standard in metabolic studies or to investigate kinetic isotope effects in biological systems.

(E)-Oct-2-enal has been reported to exhibit various biological activities, including:

Antimicrobial and Antifungal Properties: It has shown activity against a range of bacteria and

fungi.

Insect Repellent: It acts as a repellent against certain insects[5].

Uremic Toxin: It is considered a uremic toxin that can accumulate in patients with kidney

disease[6].

The deuteration at the C2 and C3 positions is unlikely to significantly alter the compound's

interaction with biological receptors, but it could potentially influence its metabolic fate. The C-D

bond is stronger than the C-H bond, which can lead to a kinetic isotope effect, slowing down

metabolic processes that involve the cleavage of these bonds.

Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis

of (E)-Oct-2-enal-d2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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